2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid
Description
2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
2-(3-carbamoyl-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(12)5-7-2-9(8-5)1-3(10)11/h2H,1H2,(H2,6,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLHYHSPLZQNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-19-6 | |
| Record name | 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The acetic acid group can then be introduced through various alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often employ metal-free conditions and environmentally benign reagents to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the acetic acid moiety.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with enhanced properties.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Introduction of additional functional groups | Carboxylic acids, ketones |
| Reduction | Modification of the triazole ring or acetic acid | Alcohols, amines |
| Substitution | Nucleophilic or electrophilic substitutions | Aryl or alkyl substituted triazoles |
Biology
The biological implications of 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid are significant. Research indicates potential antimicrobial and anticancer properties. For instance, derivatives containing the triazole core have shown promise in inhibiting cancer cell proliferation and exhibiting antiangiogenic activity . The structural features allow it to mimic various functional groups, enhancing solubility and bioavailability.
Medicine
In medicinal chemistry, ongoing studies are exploring the compound's therapeutic potential against several diseases. Its interactions with biological targets suggest it could be developed into a drug candidate for conditions such as cancer and microbial infections . The ability of triazole derivatives to act as enzyme inhibitors further supports their medicinal relevance.
| Disease Targeted | Potential Application |
|---|---|
| Cancer | Anticancer drug development |
| Microbial Infections | Antimicrobial agents |
| Thrombotic Disorders | Possible anticoagulant properties |
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its stability under normal storage conditions makes it suitable for long-term applications in chemical manufacturing .
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- A study on 3-amino-1,2,4-triazole derivatives highlighted their broad spectrum of bioactivities including anticancer effects across multiple cell lines .
- Another investigation focused on the synthesis of novel triazole compounds that demonstrated significant antibacterial activity against resistant strains .
Mechanism of Action
The mechanism of action of 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1H-1,2,4-triazole-1-acetic acid and 2-(1H-1,2,4-triazol-1-yl)terephthalic acid .
Uniqueness
What sets 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-(3-Carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₅H₆N₄O₃
- Molecular Weight : 170.13 g/mol
- CAS Number : 1909305-19-6
- Purity : Minimum 95% .
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable anticancer properties. For instance, derivatives of triazoles have been shown to possess cytotoxic effects against various cancer cell lines. In one study, triazole derivatives demonstrated IC₅₀ values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
| Compound | Cancer Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 6.2 |
| Triazole Derivative B | HCT-116 | 43.4 |
| Triazole Derivative C | T47D | 27.3 |
Antimicrobial Activity
The antimicrobial potential of triazoles is well-documented. Studies have shown that this compound exhibits significant antibacterial activity against various pathogens. For example, a related study highlighted that triazole derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria .
The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. The mechanism may involve the inhibition of topoisomerases or interference with nucleic acid synthesis, leading to apoptosis in cancer cells .
Study on Anticancer Activity
In a recent investigation, a series of triazole derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound showed a remarkable IC₅₀ value of 6.2 µM against the MCF-7 cell line, indicating strong potential as an anticancer agent .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
